molecular formula C23H25N3O3S2 B2985588 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide CAS No. 361173-82-2

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide

Katalognummer B2985588
CAS-Nummer: 361173-82-2
Molekulargewicht: 455.59
InChI-Schlüssel: LEZSMTZTCXPBJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide, commonly known as DMTB, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMTB belongs to the class of sulfonylurea compounds that have been extensively studied for their hypoglycemic effects. However, recent research has shown that DMTB has a broader range of pharmacological activities, making it a promising candidate for the development of novel therapeutics.

Wirkmechanismus

DMTB exerts its pharmacological effects by inhibiting the activity of sulfonylurea receptor 1 (SUR1), a protein that plays a key role in the regulation of insulin secretion in pancreatic beta cells. By binding to SUR1, DMTB enhances the activity of ATP-sensitive potassium channels, leading to the hyperpolarization of beta cells and the subsequent inhibition of insulin secretion. In addition, DMTB has been shown to modulate the activity of other ion channels, including the voltage-gated sodium and calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
DMTB has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DMTB can inhibit the proliferation of cancer cells and induce apoptosis. In addition, DMTB has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, DMTB has been shown to have neuroprotective effects by reducing the excitotoxicity and oxidative stress associated with neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of DMTB is its high potency and selectivity for SUR1. This makes it a useful tool for studying the role of SUR1 in insulin secretion and other physiological processes. However, the high potency of DMTB also presents a challenge in terms of dosing and toxicity. In addition, DMTB has a relatively short half-life, which limits its use in long-term experiments.

Zukünftige Richtungen

There are several potential future directions for research on DMTB. One area of interest is the development of DMTB analogs with improved pharmacological properties, such as increased potency and longer half-life. Another area of interest is the investigation of the potential therapeutic applications of DMTB in other diseases, such as neurodegenerative diseases and hypercholesterolemia. Finally, further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of DMTB, which could lead to the development of novel therapeutics targeting SUR1 and other ion channels.

Synthesemethoden

DMTB can be synthesized using a multi-step process that involves the reaction of 5-phenylthiazol-2-amine with 4-chloro-N-(3,5-dimethylpiperidin-1-yl)benzenesulfonamide. The reaction is carried out under mild conditions and yields a pure product with high yield and purity.

Wissenschaftliche Forschungsanwendungen

DMTB has been extensively studied for its potential therapeutic applications. It has been shown to have antidiabetic, anti-inflammatory, and anticancer properties. In addition, DMTB has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of cholesterol, making it a potential candidate for the treatment of hypercholesterolemia.

Eigenschaften

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-16-12-17(2)15-26(14-16)31(28,29)20-10-8-19(9-11-20)22(27)25-23-24-13-21(30-23)18-6-4-3-5-7-18/h3-11,13,16-17H,12,14-15H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZSMTZTCXPBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.